

# comparative analysis of iGOT1-01 in different cancer cell lines

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## Compound of Interest

Compound Name: *iGOT1-01*

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## iGOT1-01: A Comparative Analysis in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

**iGOT1-01** has emerged as a small molecule inhibitor of aspartate aminotransferase 1 (GOT1), a key enzyme in cellular metabolism, particularly in cancer.[1][2] This guide provides a comparative analysis of **iGOT1-01**'s performance in different cancer cell lines, supported by available experimental data. It also delves into the underlying mechanism of action and provides detailed experimental protocols for key assays.

## Performance and Efficacy of iGOT1-01

**iGOT1-01** demonstrates inhibitory activity against GOT1, an enzyme crucial for maintaining redox homeostasis and supporting the proliferation of certain cancer cells, particularly those with KRAS mutations.[3][4] The primary mechanism of action involves the inhibition of the malate-aspartate shuttle, leading to a disruption in NADH and aspartate levels, which in turn affects nucleotide synthesis and the cell's ability to manage oxidative stress.[4]

## In Vitro Inhibitory Activity

The inhibitory potency of **iGOT1-01** against the GOT1 enzyme has been determined through various biochemical assays.

Assay Type	Target	IC50 (μM)
GLOX/HRP-coupled assay	GOT1	~11.3 <sup>[1]</sup>
MDH1-coupled assay	GOT1	84.6 <sup>[1]</sup>

It is important to note that **iGOT1-01** has also been shown to inhibit GOT2, the mitochondrial isoform of aspartate aminotransferase, suggesting it may function as a dual GOT1/GOT2 inhibitor.<sup>[1]</sup> This dual inhibitory action could have broader metabolic consequences than selective GOT1 inhibition alone.

## Cellular Proliferation and Viability

The anti-proliferative effects of **iGOT1-01** have been evaluated in pancreatic and colon cancer cell lines.

Cell Line	Cancer Type	Assay	Endpoint	Results
PaTu8902	Pancreatic Cancer	Proliferation Assay	Growth Inhibition	Dose-dependent inhibition <sup>[1]</sup>
DLD1	Colon Cancer	Proliferation Assay	Growth Inhibition	More sensitive to inhibition than PaTu8902 <sup>[1]</sup>
PaTu8902	Pancreatic Cancer	Cell Titer Glo / Alamar Blue	Acute Viability (3h)	Little to no toxicity at 200 μM <sup>[1]</sup>
DLD1	Colon Cancer	Cell Titer Glo / Alamar Blue	Acute Viability (3h)	Little to no toxicity at 200 μM <sup>[1]</sup>

A direct comparison with the pan-transaminase inhibitor aminooxyacetate (AOA) showed that DLD1 colon cancer cells were more sensitive to both inhibitors than PaTu8902 pancreatic cancer cells.<sup>[1]</sup>

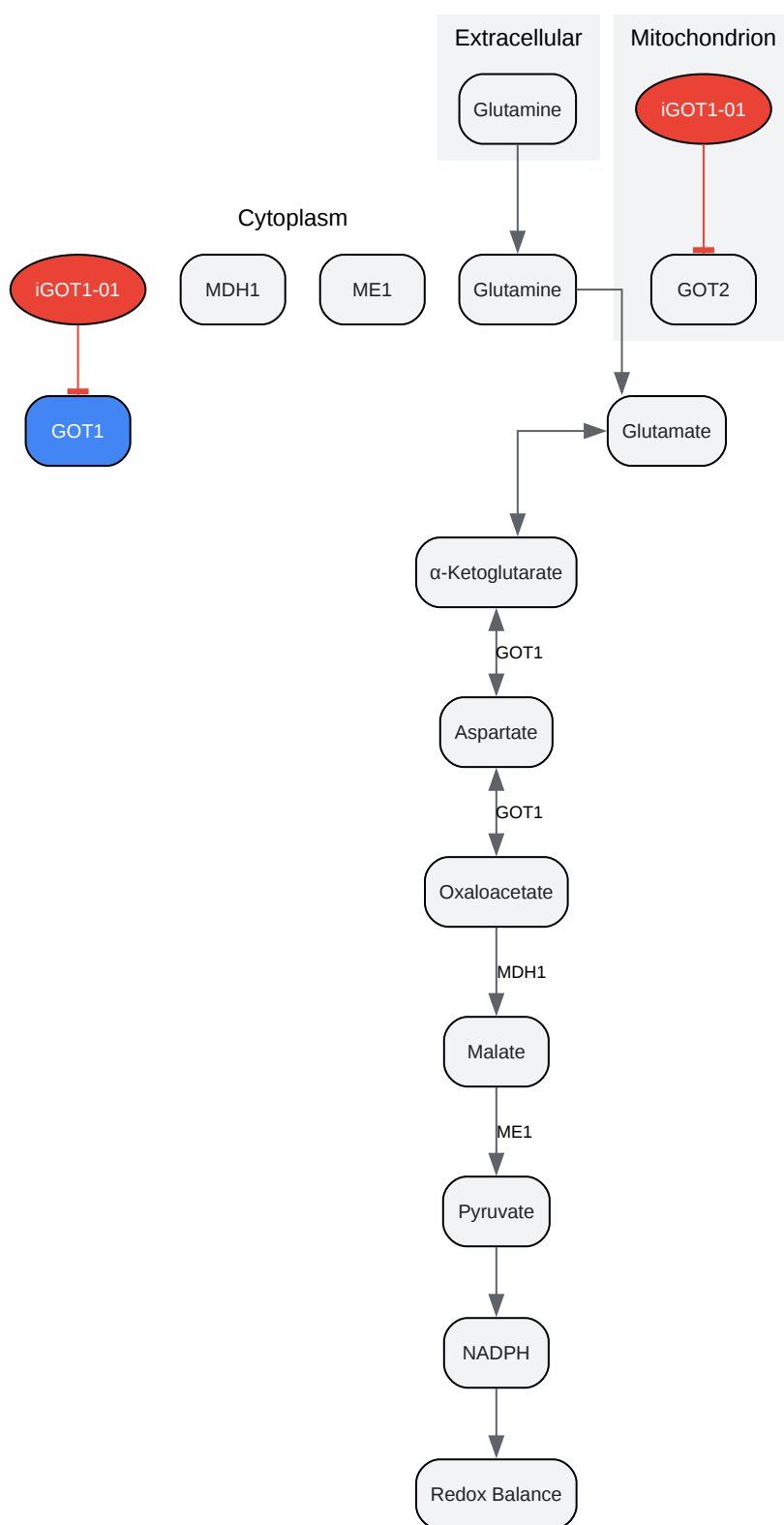
## Mechanism of Action: Beyond Apoptosis to Ferroptosis

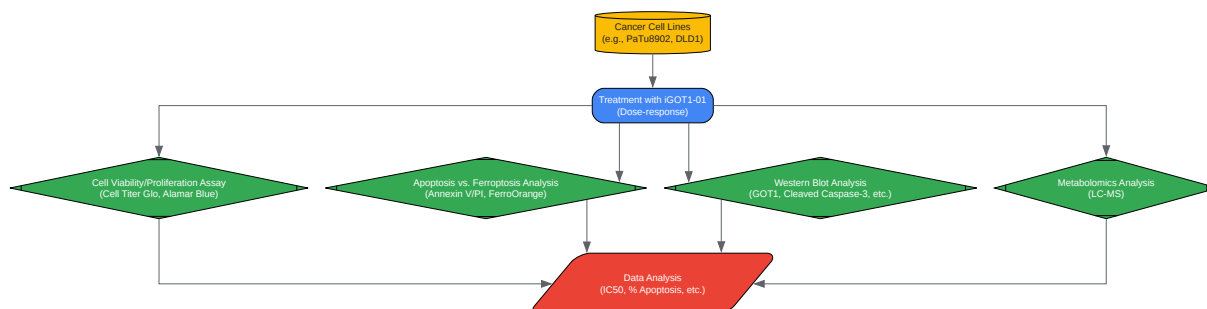
While apoptosis is a common mechanism of cell death induced by anti-cancer agents, recent evidence suggests that GOT1 inhibition, including by **iGOT1-01**, may primarily induce a non-apoptotic form of cell death called ferroptosis in pancreatic cancer cells.<sup>[5][6][7]</sup> Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.

Inhibition of GOT1 has been shown to repress mitochondrial metabolism, leading to a catabolic state and an increase in labile iron pools through autophagy.<sup>[5][7]</sup> This increase in available iron potentiates the effects of ferroptotic stimuli.<sup>[5][7]</sup>

## Signaling Pathways and Experimental Workflows

To visualize the complex interactions and processes involved, the following diagrams have been generated using the DOT language.





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